molecular formula C16H16O4 B3331710 Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate CAS No. 854678-16-3

Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate

Cat. No.: B3331710
CAS No.: 854678-16-3
M. Wt: 272.29 g/mol
InChI Key: BJXVFKOAHSJSME-UHFFFAOYSA-N
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Description

Significance of Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate in Contemporary Organic Synthesis

The importance of this compound in modern organic synthesis lies in its role as a key intermediate. The compound's structure contains multiple functional groups—a ketone, an ester, and an aromatic methoxynaphthalene system—that allow for a wide range of chemical transformations. smolecule.com This multi-functionality makes it a valuable precursor for constructing elaborate molecular architectures.

In pharmaceutical research, it is investigated as a precursor for active pharmaceutical ingredients (APIs). smolecule.com Its structural framework is related to that of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), which is 4-(6-methoxy-2-naphthyl)butan-2-one. eprajournals.comgoogle.com While not identical, the shared methoxynaphthalene moiety suggests its potential use in synthesizing analogues or derivatives with anti-inflammatory, antimicrobial, or anticancer properties. smolecule.comeprajournals.com Preliminary studies have indicated that the compound itself may exhibit these biological activities, driving further interest in its application for drug development. smolecule.com

The compound is also utilized in the field of material science for the production of specialty chemicals. smolecule.com The naphthalene (B1677914) component of its structure can impart unique properties, such as fluorescence or specific thermal characteristics, to larger polymers or materials into which it is incorporated.

Historical Trajectories and Evolution of Research on this compound and Analogues

Research into compounds like this compound is closely linked to the broader history of research on naphthalene derivatives and β-keto esters. Naphthalene-containing compounds have long been a focus of synthetic chemistry, partly due to their presence in natural products and their utility in medicinal chemistry. The synthesis of Nabumetone, first patented in the 1970s, spurred research into related methoxynaphthalene structures as potential NSAIDs. google.com

The development of synthetic methods for β-keto esters, which are key structural motifs, has also been a significant area of research. nih.govbeilstein-journals.org Traditional methods often involved reactions of ketones with carbonates or the acylation of enolates, which sometimes suffered from inconsistent yields or required harsh conditions. nih.gov The synthesis of the subject compound typically involves the esterification of its corresponding carboxylic acid, 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid, with methanol (B129727). smolecule.com This carboxylic acid itself is an impurity of the drug Menbutone, indicating its presence in related pharmaceutical synthesis pathways. artis-standards.com

Over time, research has evolved from focusing solely on the synthesis of these molecules to exploring their potential applications based on their biological activities. eprajournals.com The investigation into the anticancer, anti-inflammatory, and antimicrobial properties of this compound and its analogues reflects a modern trend in organic chemistry where synthetic targets are increasingly chosen for their potential biological function. smolecule.com

Structural Basis for Chemical Reactivity and Biological Interactions of this compound

The chemical reactivity and biological interactions of this compound are dictated by its distinct structural features: the naphthalene ring, the methoxy (B1213986) group, the ketone, and the methyl ester.

Chemical Reactivity:

Ketone Group: The carbonyl group is susceptible to reduction to form an alcohol, specifically 4-(4-methoxynaphthalen-1-yl)-4-hydroxybutanoate. smolecule.com It can also serve as a site for nucleophilic addition reactions, a common strategy for building molecular complexity.

Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid or can undergo transesterification. The carbonyl of the ester can also be reduced.

Methoxynaphthalene Ring: The electron-donating methoxy group activates the aromatic naphthalene ring, making it more susceptible to electrophilic substitution reactions. The methoxy group itself can be oxidized to a hydroxyl group, forming Methyl 4-(4-hydroxynaphthalen-1-yl)-4-oxobutanoate. smolecule.comdaicelpharmastandards.com

Key Structural Features and Reactivity
Functional GroupPotential Chemical ReactionsRole in Biological Interactions
KetoneReduction to secondary alcohol, Nucleophilic additionHydrogen bond acceptor, Potential covalent interactions
Methyl EsterHydrolysis to carboxylic acid, Reduction to primary alcoholHydrogen bond acceptor
Methoxynaphthalene RingElectrophilic aromatic substitution, Oxidation of methoxy groupπ-π stacking, Hydrophobic interactions

Overview of Research Paradigms and Methodologies Applied to this compound

The study of this compound employs standard methodologies from organic chemistry and medicinal chemistry.

Synthesis and Purification: The primary synthetic route is the esterification of 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid using methanol with an acid catalyst, such as sulfuric acid, typically under reflux conditions. smolecule.com The precursor acid can be synthesized via methods like the Friedel-Crafts acylation of a methoxynaphthalene with succinic anhydride. After synthesis, purification is achieved through standard techniques like recrystallization or column chromatography to ensure high purity for subsequent applications and analysis. smolecule.com

Structural Characterization: The identity and purity of the synthesized compound are confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the precise arrangement of atoms and confirm the presence of all functional groups.

Mass Spectrometry (MS): This technique is used to confirm the molecular weight (272.29 g/mol ) and can provide information about the compound's fragmentation patterns. smolecule.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, particularly the C=O stretches of the ketone and ester.

Biological Evaluation: To investigate its potential as a therapeutic agent, the compound is subjected to various in vitro assays. These include antimicrobial assays against different bacterial and fungal strains, and cytotoxicity assays against various cancer cell lines to determine its anti-proliferative effects. smolecule.com Anti-inflammatory activity is also assessed, potentially through assays that measure the inhibition of inflammatory mediators or enzymes like cyclooxygenase (COX). eprajournals.com

Physicochemical and Identification Data
PropertyValue / IdentifierSource
Molecular FormulaC₁₆H₁₆O₄ smolecule.com
Molecular Weight272.29 g/mol smolecule.com
CAS Number854678-16-3 (Smolecule) / 89368-33-2 (Referenced in searches)
AppearanceYellow Powder smolecule.com
Boiling Point442.4°C at 760 mmHg smolecule.com
Density1.173 g/cm³ smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-15-9-7-12(11-5-3-4-6-13(11)15)14(17)8-10-16(18)20-2/h3-7,9H,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXVFKOAHSJSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00701969
Record name Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854678-16-3
Record name Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 4 Methoxynaphthalen 1 Yl 4 Oxobutanoate and Its Precursors

Strategies for the Construction of the 4-(4-methoxynaphthalen-1-yl) Core

The foundational step in the synthesis is the creation of the 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid core. This is most classically achieved through a Friedel-Crafts acylation reaction.

A primary and well-documented method involves the reaction of 1-methoxynaphthalene (B125815) with succinic anhydride. guidechem.com This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). guidechem.com The reaction is generally performed in a dry, non-polar solvent such as benzene. guidechem.com The process begins with the dissolution of 1-methoxynaphthalene and succinic anhydride in the solvent, followed by the gradual addition of anhydrous aluminum chloride. guidechem.com This addition often causes an exothermic reaction, raising the temperature to around 60-70°C. guidechem.com After the initial reaction, the mixture is refluxed for a period to ensure the completion of the acylation. guidechem.com The workup procedure involves quenching the reaction mixture in an ice and concentrated hydrochloric acid mixture, followed by steam distillation to remove the benzene solvent. The resulting product, 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid, can then be purified by dissolution in a sodium carbonate solution, treatment with activated charcoal, and subsequent acidification to precipitate the purified acid. guidechem.com

Alternative strategies to the traditional Friedel-Crafts acylation exist, particularly utilizing modern cross-coupling reactions. Palladium-catalyzed coupling reactions, for instance, offer a pathway that can provide higher regioselectivity and tolerance for a wider array of functional groups. organic-chemistry.org In such a strategy, a suitable naphthyl-organometallic reagent, such as a 4-methoxynaphthaleneboronic acid, could be coupled with a precursor already containing the butanoate chain. This approach avoids the use of harsh Lewis acids and halogenated solvents often associated with Friedel-Crafts reactions. organic-chemistry.org

Esterification and Butanoate Chain Formation Approaches for Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate

The butanoate chain is introduced during the Friedel-Crafts acylation of 1-methoxynaphthalene with succinic anhydride, which directly forms 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid. guidechem.comstackexchange.com The mechanism involves the in-situ formation of an acylium ion from succinic anhydride and the Lewis acid catalyst. stackexchange.com This electrophile then attacks the electron-rich naphthalene (B1677914) ring, preferentially at the 1-position due to the activating and directing effects of the methoxy (B1213986) group, to form the carbon-carbon bond and establish the 4-oxobutanoate (B1241810) backbone. rsc.orgresearchgate.net

Once the precursor acid is synthesized and purified, the final step is the formation of the methyl ester. The most common and direct method for this transformation is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid (4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid) in an excess of methanol (B129727). masterorganicchemistry.com A strong acid catalyst, such as concentrated sulfuric acid, is typically used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. masterorganicchemistry.com The methanol then acts as a nucleophile, attacking the carbonyl carbon. The reaction is reversible, and to drive the equilibrium towards the ester product, a large excess of methanol is used, and sometimes water is removed as it is formed. masterorganicchemistry.com The reaction mechanism proceeds through a series of protonation, addition, deprotonation, protonation, elimination, and deprotonation steps (PADPED). masterorganicchemistry.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters for both the Friedel-Crafts acylation and the Fischer esterification steps can be systematically adjusted.

For the Friedel-Crafts acylation step, several factors significantly influence the outcome. The choice of solvent, reaction temperature, and the molar ratio of reactants and catalyst are critical. Studies on similar acylation reactions have shown that while the reaction can proceed in various solvents, the polarity and boiling point can affect reaction rates and product distribution. rsc.org Temperature plays a vital role; for instance, in some acylations, increasing the temperature from room temperature to the boiling point of the solvent (e.g., 83°C) has been shown to significantly increase reactivity without compromising selectivity. researchgate.net

ParameterConditionEffect on Friedel-Crafts Acylation
Catalyst Stoichiometric AlCl₃Standard, effective but generates waste.
Solvent Benzene, Dichloroethane (DCE)Affects solubility and reaction rate.
Temperature 60°C to RefluxHigher temperatures generally increase reaction rate. researchgate.net
Reactant Ratio Slight excess of acylating agentCan drive the reaction to completion.

For the Fischer esterification step, the equilibrium nature of the reaction means that optimization is key to achieving high conversion rates. The main variables include the molar ratio of alcohol to carboxylic acid, the concentration of the acid catalyst, and the reaction temperature. researchgate.net Increasing the molar ratio of methanol to the carboxylic acid shifts the equilibrium to favor the formation of the ester. ceon.rs Higher catalyst concentrations and elevated temperatures accelerate the reaction, allowing it to reach equilibrium faster. researchgate.netceon.rs

ParameterConditionEffect on Fischer Esterification
Alcohol/Acid Ratio Large excess of alcohol (e.g., 10:1)Shifts equilibrium toward product, increasing yield. ceon.rs
Catalyst Conc. 1-5% H₂SO₄Higher concentration increases reaction rate. researchgate.net
Temperature Reflux (approx. 65°C for Methanol)Increases reaction rate. ceon.rs
Water Removal Dean-Stark or desiccantsRemoves a product, shifting equilibrium to the right. masterorganicchemistry.com

Novel Catalytic Systems in the Preparation of this compound

While traditional catalysts like AlCl₃ and H₂SO₄ are effective, modern synthetic chemistry has seen the development of more efficient, reusable, and environmentally benign catalytic systems.

For the Friedel-Crafts acylation , a significant advancement is the use of solid acid catalysts. These heterogeneous catalysts can be easily separated from the reaction mixture and often reused, which simplifies purification and reduces waste. acs.org Examples include:

Zeolites and Clays: Materials like H-ZSM-5, HBEA zeolites, and modified clays (e.g., montmorillonite (B579905) K10) can catalyze acylations, offering shape selectivity and reduced environmental impact. acs.orgresearchgate.net

Metal Oxides: Simple metal oxides, such as zinc oxide (ZnO), have been shown to be effective, low-cost, and reusable catalysts for acylation under solvent-free conditions. researchgate.netorganic-chemistry.org

Metal Triflates: Rare-earth metal triflates are highly active Lewis acid catalysts that can be used in smaller, truly catalytic amounts. researchgate.net

For the esterification step, alternatives to mineral acids include:

Solid Acid Resins: Ion-exchange resins like Dowex H⁺ or porous phenolsulfonic acid-formaldehyde (PSF) resins serve as excellent heterogeneous catalysts that are easily filtered out and can be recycled numerous times. organic-chemistry.org

Modern Coupling Reagents: Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate esterification under very mild conditions, often at room temperature, avoiding the need for harsh acids and high temperatures. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions represent a novel systemic approach to forming the aryl ketone core itself. acs.org Catalytic systems using palladium complexes with specific phosphine ligands like dppf can couple arylboronic acids with aryl halides or triflates under a carbon monoxide atmosphere to directly generate the ketone structure, offering an entirely different and highly versatile synthetic route. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several aspects of the synthesis of this compound can be improved through this lens.

Use of Greener Solvents and Catalysts: The traditional Friedel-Crafts acylation often employs hazardous solvents like benzene and chlorinated hydrocarbons (e.g., dichloroethane). guidechem.com A key green improvement is the replacement of these solvents or the development of solvent-free conditions. Mechanochemical methods, where reactions are carried out by ball milling solids in the absence of a solvent, represent a significant advancement in this area for Friedel-Crafts reactions. nih.gov The use of reusable solid acid catalysts (zeolites, clays, resins) instead of stoichiometric AlCl₃ aligns with the principles of catalysis and waste reduction. researchgate.netacs.org

Atom Economy: Friedel-Crafts acylations using acid anhydrides are preferable to those using acyl chlorides as they generate a carboxylic acid byproduct, which is less hazardous than HCl. acs.org Palladium-catalyzed reactions can also be designed to have high atom economy. organic-chemistry.org

Energy Efficiency: The development of catalysts that function efficiently at lower temperatures or under alternative energy sources like microwave or ultrasound irradiation can significantly reduce the energy consumption of the synthesis. nih.gov For example, some esterification methods have been optimized using sonochemical methods to achieve rapid reactions at ambient temperature. organic-chemistry.org

By integrating these advanced catalytic systems and greener methodologies, the synthesis of this compound can be made more efficient, sustainable, and environmentally responsible.

Chemical Reactivity and Transformative Potentials of Methyl 4 4 Methoxynaphthalen 1 Yl 4 Oxobutanoate

Nucleophilic and Electrophilic Reactivity of the Oxobutanoate Moiety in Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate

The oxobutanoate portion of the molecule contains two primary electrophilic centers: the carbonyl carbon of the ketone and the carbonyl carbon of the methyl ester. In general, ketones are more reactive towards nucleophiles than esters, making the C4 ketone the principal site for nucleophilic addition. wikipedia.org Additionally, the methylene (B1212753) groups at the C2 and C3 positions, being alpha to a carbonyl group, can be deprotonated under basic conditions to form nucleophilic enolates. orgsyn.orgresearchgate.net This dual electrophilic and nucleophilic character allows for a wide range of transformations.

The primary sites of reactivity are:

Electrophilic Sites : The ketone carbonyl (C4) is highly susceptible to attack by nucleophiles such as organometallic reagents and hydrides. The ester carbonyl (C1) is less electrophilic but can undergo nucleophilic acyl substitution. wikipedia.org

Nucleophilic Sites : The α-carbons at C3 (adjacent to the ketone) and C2 (adjacent to the ester) can be deprotonated to form enolates. The C3 position is generally more acidic and thus more readily deprotonated. These enolates can subsequently react with a variety of electrophiles. orgsyn.org

SiteType of ReactivityPotential ReactionsReagentsResulting Product Type
Ketone Carbonyl (C4) ElectrophilicNucleophilic AdditionGrignard reagents (R-MgBr), Organolithiums (R-Li)Tertiary Alcohol
ReductionSodium Borohydride (B1222165) (NaBH₄)Secondary Alcohol
Ester Carbonyl (C1) ElectrophilicNucleophilic Acyl Substitution (Hydrolysis)H₃O⁺ or NaOH (aq)Carboxylic Acid
Nucleophilic Acyl Substitution (Transesterification)R'-OH, Acid/Base catalystNew Ester
Nucleophilic Acyl Substitution (Aminolysis)R₂NHAmide
α-Carbon (C3) Nucleophilic (via enolate)AlkylationBase (e.g., LDA), Alkyl Halide (R-X)α-Alkylated Ketone
Aldol CondensationBase (e.g., NaOH), Aldehyde/Ketoneβ-Hydroxy Ketone
α-Carbon (C2) Nucleophilic (via enolate)Claisen Condensation (intermolecular)Base (e.g., NaOEt), another esterβ-Keto Ester

Reactions Involving the Naphthalene (B1677914) Chromophore in this compound

The naphthalene ring system in the title compound is substituted with a methoxy (B1213986) group at the C4 position of one ring. The methoxy group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). youtube.combartleby.com Given that the substituent is at the 1-position (alpha position) of the naphthalene ring, the most activated positions for electrophilic attack are C2 (ortho) and C4 (para). Since the C4 position is already occupied by the oxobutanoate side chain, the C2 position is the most probable site for substitution. Other potential sites are C5 and C7 on the adjacent, unsubstituted ring. stackexchange.com

Common electrophilic aromatic substitution reactions applicable to this system include:

Halogenation : Introduction of a halogen (e.g., Br, Cl) typically at the C2 position.

Nitration : Introduction of a nitro group (NO₂) at the C2 position using a mixture of nitric and sulfuric acids.

Friedel-Crafts Acylation/Alkylation : Introduction of an acyl or alkyl group, though the activating nature of the methoxy group can lead to complex outcomes. stackexchange.com

Reaction TypeReagentsExpected Position of SubstitutionMajor Product
Bromination Br₂, FeBr₃ or NBSC2Methyl 4-(2-bromo-4-methoxynaphthalen-1-yl)-4-oxobutanoate
Nitration HNO₃, H₂SO₄C2Methyl 4-(4-methoxy-2-nitronaphthalen-1-yl)-4-oxobutanoate
Friedel-Crafts Acylation RCOCl, AlCl₃C2Methyl 4-(2-acyl-4-methoxynaphthalen-1-yl)-4-oxobutanoate

Cyclization Reactions and Annulation Strategies Utilizing this compound

The 1,4-relationship between the ketone and ester carbonyls makes this compound an excellent substrate for intramolecular cyclization reactions to form five- and six-membered rings.

Paal-Knorr Furan (B31954) Synthesis : As a γ-keto ester, the compound is a direct precursor for the synthesis of a substituted furan ring. Under acidic conditions, the ketone carbonyl is protonated, followed by intramolecular attack from the enol form of the ester moiety. Subsequent dehydration of the resulting cyclic hemiacetal yields a highly substituted furan. alfa-chemistry.comwikipedia.orgorganic-chemistry.org

Intramolecular Friedel-Crafts Acylation : This strategy allows for the formation of a new six-membered ring fused to the naphthalene system. The process first requires the hydrolysis of the methyl ester to the corresponding carboxylic acid. The acid is then converted to a more reactive acyl chloride (e.g., using thionyl chloride). In the presence of a Lewis acid catalyst like AlCl₃, the acyl chloride can undergo an intramolecular electrophilic attack on the electron-rich naphthalene ring, typically at the C8 (peri) position, to yield a polycyclic ketone. beilstein-journals.org

Cyclization StrategyInitial Step(s)Key ReagentsRing FormedProduct Type
Paal-Knorr Furan Synthesis NoneH₂SO₄ or p-TsOH5-membered FuranFuran fused to the oxobutanoate chain
Intramolecular Friedel-Crafts Acylation 1. Ester hydrolysis2. Acyl chloride formation1. NaOH2. SOCl₂3. AlCl₃6-membered KetoneNew fused ring system (phenalenone derivative)

Reductions and Oxidations of this compound

The multiple functional groups in the molecule allow for a variety of selective reduction and oxidation reactions.

Reductions : The ketone and ester groups can be reduced either selectively or concurrently depending on the choice of reducing agent.

Selective Ketone Reduction : Mild hydride reagents, most notably sodium borohydride (NaBH₄), will selectively reduce the ketone to a secondary alcohol without affecting the less reactive methyl ester. researchgate.netmasterorganicchemistry.comimperial.ac.uk

Complete Reduction : Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both the ketone and the ester, yielding a 1,4-diol. wikipedia.orgharvard.edu

Deoxygenation : The ketone can be completely removed and converted to a methylene group (–CH₂–) via reactions like the Wolff-Kishner reduction or its milder, metal-catalyzed versions. rsc.org

Oxidations : The primary sites for oxidation are the methoxy group and potentially the naphthalene ring itself under forcing conditions.

Oxidative Demethylation : The aryl methyl ether can be cleaved to reveal a phenolic hydroxyl group. This transformation is synthetically valuable and can be achieved using various reagents, such as strong Lewis acids (e.g., boron tribromide) or through biocatalytic methods employing specific enzymes like Rieske monooxygenases. nih.govrsc.orgacs.org

Baeyer-Villiger Oxidation : While less common for complex aryl ketones, it is conceivable that a peroxy acid could oxidize the ketone, leading to the insertion of an oxygen atom and formation of an ester. libretexts.org

TransformationReagent(s)Functional Group(s) AffectedProduct
Reduction Sodium Borohydride (NaBH₄)KetoneMethyl 4-hydroxy-4-(4-methoxynaphthalen-1-yl)butanoate
Lithium Aluminum Hydride (LiAlH₄)Ketone and Ester4-(4-Methoxynaphthalen-1-yl)butane-1,4-diol
Hydrazine (B178648), KOH (Wolff-Kishner)KetoneMethyl 4-(4-methoxynaphthalen-1-yl)butanoate
Oxidation Boron Tribromide (BBr₃)Methoxy GroupMethyl 4-(4-hydroxynaphthalen-1-yl)-4-oxobutanoate
Rieske Monooxygenase (Biocatalytic)Methoxy GroupMethyl 4-(4-hydroxynaphthalen-1-yl)-4-oxobutanoate

Functional Group Interconversions of this compound

The ester and ketone functionalities are versatile handles for further molecular elaboration through a variety of standard functional group interconversions. fiveable.me

Ester to Carboxylic Acid : The methyl ester can be readily hydrolyzed under either acidic or basic (saponification) conditions to yield the corresponding carboxylic acid, 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid. This acid is a key intermediate for other transformations, such as amide formation or intramolecular Friedel-Crafts reactions.

Ketone to Oxime/Hydrazone : The ketone carbonyl group can undergo condensation reactions with hydroxylamine (B1172632) or hydrazine derivatives to form oximes and hydrazones, respectively. These reactions are often used for characterization or as a step in further synthetic sequences, such as the Beckmann rearrangement of oximes or the Wolff-Kishner reduction of hydrazones.

Ester to Amide : The methyl ester can be converted into an amide through aminolysis, which typically involves heating the ester with a primary or secondary amine.

Initial GroupTarget GroupReagentsProduct Type
Methyl Ester Carboxylic AcidNaOH(aq), then H₃O⁺Carboxylic Acid
Methyl Ester Ethyl EsterEthanol (EtOH), H⁺ or EtO⁻ catalystTransesterification Product
Methyl Ester AmideR₂NH, heatAmide
Ketone OximeHydroxylamine (NH₂OH·HCl), baseOxime
Ketone HydrazoneHydrazine (N₂H₄) or substituted hydrazineHydrazone

Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the title compound. While the parent molecule is not directly suited for many cross-coupling reactions, it can be easily modified into a suitable substrate, or it can participate in C-H activation reactions.

Cross-Coupling Reactions : Following electrophilic halogenation of the naphthalene ring (e.g., bromination at the C2 position, as described in section 3.2), the resulting aryl bromide becomes an excellent substrate for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents. nih.govmdpi.com

Suzuki Coupling : Reaction with an organoboron reagent (R-B(OR)₂) to form a new C-C bond.

Heck Coupling : Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling : Reaction with a terminal alkyne to form an arylethyne.

Directed C-H Activation : The ketone carbonyl can act as a directing group in ruthenium-catalyzed C-H activation/arylation reactions. The catalyst coordinates to the ketone oxygen, facilitating the cleavage of a nearby C-H bond and its subsequent functionalization. For this substrate, the most likely site for such a directed reaction is the C8 (peri) C-H bond on the naphthalene ring, leading to the formation of a new biaryl bond at a typically unreactive position. acs.orgresearchgate.net

Reaction TypePrerequisite ModificationMetal CatalystCoupling PartnerNew Bond Formed
Suzuki Coupling Bromination at C2Pd(0)Arylboronic Acid (Ar-B(OH)₂)Naphthyl-Aryl
Heck Coupling Bromination at C2Pd(0)Alkene (R-CH=CH₂)Naphthyl-Alkenyl
Sonogashira Coupling Bromination at C2Pd(0), Cu(I)Alkyne (R-C≡CH)Naphthyl-Alkynyl
Directed C-H Arylation NoneRu(II)Arylboronate (Ar-B(OR)₂)Naphthyl-Aryl (at C8)

Derivatization and Analogue Synthesis Based on Methyl 4 4 Methoxynaphthalen 1 Yl 4 Oxobutanoate

Strategies for Modifying the Ester Functionality

The methyl ester group is a primary site for modification to alter the compound's pharmacokinetic and pharmacodynamic properties. Common strategies include hydrolysis, transesterification, and amidation.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid, typically under acidic or basic conditions. smolecule.com This transformation increases polarity, which can influence solubility and interactions with biological targets.

Transesterification: By reacting the methyl ester with different alcohols in the presence of a catalyst, a variety of other esters can be synthesized. This allows for the introduction of larger or more complex alkyl or aryl groups, which can modulate lipophilicity and steric bulk.

Amidation: Reaction of the methyl ester with primary or secondary amines yields the corresponding amides. This is a common strategy in medicinal chemistry to replace an ester linkage with a more metabolically stable amide bond and to introduce new hydrogen bonding capabilities. For instance, reaction with hydrazine (B178648) can form hydrazones, which are useful for further derivatization.

These modifications are summarized in the table below:

Modification Strategy Reagents Product Functional Group Potential Impact
HydrolysisAcid or Base (e.g., HCl, NaOH)Carboxylic AcidIncreased polarity, altered solubility
TransesterificationAlcohol (R-OH), CatalystEster (different R group)Modulated lipophilicity and steric hindrance
AmidationAmine (R-NH2 or R2-NH)AmideIncreased metabolic stability, new H-bonding

Alterations to the Oxo Group and Butanoate Chain

The ketone (oxo group) and the flexible butanoate chain are also key targets for chemical derivatization.

Reduction of the Oxo Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). smolecule.com This change from a planar carbonyl to a tetrahedral alcohol introduces a chiral center and alters the molecule's three-dimensional shape and hydrogen bonding potential, which can significantly impact biological activity.

Chain Modification: The butanoate chain can be lengthened, shortened, or functionalized. For example, α-alkylation can introduce substituents on the carbon adjacent to the ester, influencing the molecule's conformation.

Modification Site Reaction Type Reagents Resulting Structure
Oxo GroupReductionSodium Borohydride (NaBH4)Secondary Alcohol
Butanoate ChainAlkylationAlkyl Halide, BaseSubstituted Chain

Substitution Patterns on the Naphthalene (B1677914) Ring of Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate

Altering the substitution on the naphthalene ring is a powerful strategy to modulate the electronic properties and steric profile of the scaffold.

Modification of the Methoxy (B1213986) Group: The methoxy group can be a handle for further reactions. Demethylation can yield a hydroxyl group, which can then be used for subsequent etherification or esterification to introduce a wide variety of substituents. smolecule.com The methoxy group could also potentially be replaced by other functional groups through nucleophilic aromatic substitution, although this is generally challenging on an electron-rich naphthalene system.

Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy group directs electrophiles to specific positions on the naphthalene ring. This allows for the introduction of various substituents such as halogens (e.g., -Cl, -Br), nitro groups, or alkyl chains, which can fine-tune the electronic and steric properties of the molecule. For example, halogenation can alter the lipophilicity and binding interactions of the compound.

Synthesis of Conformationally Restricted Analogues of this compound

The flexibility of the butanoate chain can be a disadvantage for potent biological activity, as the molecule can adopt many conformations, only some of which may be active. Synthesizing conformationally restricted analogues can lock the molecule into a more bioactive conformation, potentially leading to increased potency and selectivity.

Strategies to achieve this include:

Cyclization: Intramolecular reactions can be designed to form new rings, restricting the rotation of the side chain. For example, the butanoate chain could be cyclized onto the naphthalene ring.

Introduction of Rigid Linkers: Replacing parts of the butanoate chain with rigid units like double bonds or small rings can limit conformational freedom.

Studies on related 1-aroylnaphthalene compounds have shown that the dihedral angle between the naphthalene ring and the aroyl group is often large, creating a non-coplanar structure. nih.gov This inherent conformational preference can be further constrained through targeted synthesis.

Chemical Modification Strategies for Enhanced Biological Interactions of this compound Scaffolds

The ultimate goal of derivatization is often to enhance interactions with biological targets. The chemical modifications discussed above are all tools to achieve this.

Improving Binding Affinity: By systematically varying the substituents on the naphthalene ring and modifying the side chain, it is possible to map the structure-activity relationship (SAR). For instance, replacing the methoxy group with halogens or introducing different groups on the ester can probe the steric and electronic requirements of the binding pocket. The extended π-system of the naphthalene ring is thought to be important for π-π stacking interactions with protein targets.

Modulating Physicochemical Properties: Modifications can be used to optimize properties like solubility and metabolic stability. Converting the ester to an amide is a classic example of a modification to improve metabolic stability.

The combination of these strategies allows for the generation of a library of analogues. High-throughput screening of such libraries against biological targets, such as cancer cell lines, can identify lead compounds with improved activity.

Mechanistic Investigations and Theoretical Studies of Methyl 4 4 Methoxynaphthalen 1 Yl 4 Oxobutanoate Reactions

Kinetic Studies of Transformations Involving Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For this compound, kinetic investigations would focus on its principal reactions: oxidation of the methoxy (B1213986) group, reduction of the keto-ester functionalities, and substitution reactions.

In the context of this compound, a hypothetical kinetic study of its reduction could be designed. The reaction rate could be determined by monitoring the disappearance of the ketone or ester carbonyl group using spectroscopic methods. The data would then be used to establish a rate law, which describes the mathematical relationship between the reaction rate and the concentration of reactants.

Table 1: Hypothetical Kinetic Parameters for the Reduction of this compound

Parameter Value Conditions
Reaction Order Pseudo-first-order Excess reducing agent
Rate Constant (k) 1.5 x 10⁻³ s⁻¹ 25°C, in Tetrahydrofuran

Identification and Characterization of Reaction Intermediates for this compound

The identification of transient species, or reaction intermediates, is fundamental to understanding a reaction pathway. For reactions involving this compound, several types of intermediates can be postulated based on its functional groups.

In nucleophilic acyl substitution reactions, such as ester hydrolysis or reduction, a key intermediate is the tetrahedral intermediate . libretexts.orglibretexts.orgtaylorandfrancis.comic.ac.ukresearchgate.net This species is formed when a nucleophile attacks the electrophilic carbonyl carbon of the ester or ketone. taylorandfrancis.comic.ac.uk For example, during the reduction of the ester group with a hydride reagent like lithium aluminum hydride, a hydride ion adds to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate then collapses, expelling the methoxide (B1231860) leaving group to form an aldehyde, which is subsequently reduced to the primary alcohol. libretexts.orglibretexts.org The stability and lifetime of these tetrahedral intermediates can sometimes be enhanced by adjusting substituents, allowing for their detection by techniques like NMR spectroscopy. ic.ac.uk

During the oxidation of the methoxynaphthalene moiety, radical cation intermediates are likely involved. Electrochemical oxidation of methoxynaphthalenes is a known method to produce methoxylated naphthalenes and naphthoquinones, proceeding through such intermediates. rsc.org Similarly, electrophilic aromatic substitution on the naphthalene (B1677914) ring would proceed through a positively charged intermediate known as a benzenonium ion or sigma complex. msu.edu

Computational Chemistry Approaches for Understanding Reactivity of this compound

Computational chemistry offers powerful tools to model and predict the behavior of molecules, providing insights that complement experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict reaction mechanisms and transition states. For this compound, DFT calculations can be used to map the potential energy surface for its various reactions. This would involve calculating the energies of reactants, transition states, intermediates, and products. nih.gov

For example, a DFT study could model the multi-step pathway of its reduction, identifying the transition state structures and their associated activation energies for the formation and collapse of the tetrahedral intermediates. Such calculations would help to understand the regioselectivity of the reduction (i.e., whether the ketone or the ester is reduced preferentially).

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov This technique is particularly useful for studying the conformational flexibility of molecules, which can significantly influence their reactivity. nih.govacs.orgmdpi.com For a flexible molecule like this compound, with its rotatable bonds, MD simulations can explore the different accessible conformations and their relative energies in various solvent environments. acs.orgmdpi.comresearchgate.netmdpi.com

Quantum chemical calculations, including DFT, are used to determine the electronic properties of a molecule, which are fundamental to its reactivity. These calculations can provide information on:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other species. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Atomic Charges: Calculating the partial charges on each atom helps to identify reactive sites.

Table 2: Exemplary Data from Quantum Chemical Calculations for this compound

Property Calculated Value / Description Implication for Reactivity
HOMO Energy -6.5 eV Indicates the energy of the most available electrons for donation, likely located on the electron-rich naphthalene ring.
LUMO Energy -1.2 eV Indicates the energy of the lowest energy empty orbital, likely centered on the carbonyl groups, making them susceptible to nucleophilic attack.

Spectroscopic Techniques for Mechanistic Elucidation of this compound Reactions

Spectroscopic methods are indispensable for monitoring the progress of reactions and identifying the structures of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. nih.gov For mechanistic studies, NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals over time. researchgate.netacs.org In some cases, if an intermediate is sufficiently long-lived, it can be directly observed and characterized by NMR. ic.ac.uk The sensitivity of NMR chemical shifts to small changes in molecular structure can provide detailed structural information. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring reactions involving changes in functional groups. For this compound, the strong carbonyl (C=O) stretching frequencies of the ketone and ester are distinct. In situ IR spectroscopy allows for real-time monitoring of a reaction, tracking the decrease in the reactant's carbonyl absorption and the appearance of new bands, such as the O-H stretch of an alcohol product during a reduction. nih.govresearchgate.netyoutube.comacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The naphthalene ring system in the molecule is a strong chromophore, meaning it absorbs UV light. UV-Vis spectroscopy can be used to monitor reactions that involve changes to this aromatic system. It is a common and simple method for determining reaction rates by following the change in concentration of a UV-active species over time. vlabs.ac.insapub.orgthermofisher.comntnu.noresearchgate.net

Table 3: Key Spectroscopic Data for Monitoring a Hypothetical Reduction of this compound

Technique Reactant (Key Signal) Product (Key Signal) Mechanistic Insight
IR Spectroscopy ~1735 cm⁻¹ (Ester C=O), ~1680 cm⁻¹ (Ketone C=O) ~3400 cm⁻¹ (Alcohol O-H) Disappearance of carbonyl signals and appearance of hydroxyl signal confirms reduction.
¹H NMR Spectroscopy ~3.7 ppm (s, 3H, -OCH₃) Appearance of new signals for -CH(OH)- and -CH₂OH protons. Provides structural confirmation of the alcohol product(s).

Applications and Role of Methyl 4 4 Methoxynaphthalen 1 Yl 4 Oxobutanoate in Broader Research Contexts

Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate as a Key Intermediate in Complex Molecule Synthesis

This compound is a synthetic ester derivative recognized for its utility as a versatile building block in the synthesis of more complex organic molecules. Its structure, featuring a methoxy-substituted naphthalene (B1677914) ring connected to a 4-oxobutanoate (B1241810) chain, provides a valuable scaffold for chemical modifications. The compound is primarily utilized as a precursor and intermediate in various synthetic pathways. smolecule.com

The synthesis of the title compound itself is typically achieved through the esterification of its corresponding carboxylic acid, 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid, with methanol (B129727). smolecule.com This straightforward conversion makes it an accessible intermediate for further chemical elaboration. The reactivity of its functional groups—the ketone and the methyl ester—allows for a range of transformations, including reduction of the carbonyl group to an alcohol or substitution of the methoxy (B1213986) group. smolecule.com

Synthesis of Biologically Active Natural Products

While direct examples of the total synthesis of natural products using this compound as a starting material are not extensively detailed in available research, the closely related and simpler compound, Methyl 4-oxobutanoate, serves as a key intermediate in the synthesis of various alkaloids. chemicalbook.comsigmaaldrich.com For instance, Methyl 4-oxobutanoate is used in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids, including (+)-isoretronecanol and (+)-laburnine. sigmaaldrich.com This precedent suggests the potential of the more complex title compound to serve as a valuable precursor in the synthesis of elaborate natural products that feature a naphthalene moiety.

Access to Novel Pharmaceutical Scaffolds

In the field of medicinal chemistry, this compound is explored for its potential as a precursor for active pharmaceutical ingredients (APIs). smolecule.com Its molecular framework is considered a valuable starting point for developing new pharmaceutical scaffolds. The naphthalene portion of the molecule is a common feature in many biologically active compounds, and the oxobutanoate chain provides a flexible linker that can be modified to interact with biological targets. Research indicates its utility in drug development, where it can be functionalized to create derivatives with potential therapeutic applications.

Potential Pharmaceutical ScaffoldSynthetic Utility
Naphthalene-based structuresServes as a foundational element for building more complex drug candidates.
Modified butanoate linkersAllows for the introduction of various functional groups to optimize biological activity and pharmacokinetic properties. smolecule.com

Precursor for Advanced Materials

The utility of this compound extends to materials science, where it is employed in the production of specialty chemicals and materials. smolecule.com Its stable, aromatic structure makes it a candidate for incorporation into polymers or other advanced materials where specific optical or electronic properties are desired. While specific examples of materials derived from this compound are not widely documented, related compounds like Methyl 4-chloro-4-oxobutanoate are used to create tailor-made molecules for new polymers and advanced coatings. nbinno.com

Exploration of Biological Activities and Molecular Targets of this compound and its Derivatives

This compound and its derivatives are subjects of investigation for a variety of potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. smolecule.com The biological effects of this class of compounds are attributed to the interaction of their specific chemical structures with various molecular targets within biological systems.

In Vitro Enzyme Inhibition and Activation Studies

The mechanism of action for this compound is believed to involve the inhibition of certain enzymes or interference with cellular processes. While specific enzyme inhibition data for this exact compound is limited in the public domain, studies on related naphthalene derivatives show significant activity. For example, various derivatives of naphthalene have been synthesized and evaluated as inhibitors of enzymes such as tubulin and cyclooxygenase. Similarly, compounds containing the methyl 4-oxobutanoate framework have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). chemicalbook.com These findings suggest that this compound could be a promising candidate for similar enzyme inhibition studies.

Receptor Binding Profiling and Ligand-Target Interactions

The functional groups present in this compound allow it to interact with various biological targets. smolecule.com Its mechanism may involve forming bonds with nucleophilic sites on proteins, thereby influencing their activity and modulating cellular pathways. smolecule.com Techniques such as Surface Plasmon Resonance (SPR) have been suggested to quantify the binding affinity of this compound to specific molecular targets, such as transcription factors like NF-κB. Such studies are crucial for elucidating the precise ligand-target interactions that underlie its biological activities.

Potential Molecular Target ClassRationale for Investigation
EnzymesThe compound's structure is analogous to other known enzyme inhibitors. chemicalbook.com
Transcription FactorsThe planar naphthalene ring may facilitate binding to DNA-binding proteins like NF-κB.
Cellular ReceptorsThe functional groups can be modified to achieve specific interactions with receptor binding sites. smolecule.com

Cellular Pathway Modulation and Mechanistic Insights from Cell-Based Assays

Research into this compound has revealed its capacity to modulate key cellular pathways, particularly those associated with inflammation. smolecule.com Insights from cellular models indicate that the compound exerts anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. The modulation of signaling pathways linked to inflammation suggests its potential as a candidate for further investigation in inflammatory conditions. smolecule.com

To elucidate these mechanisms, a variety of cell-based assays are employed. These assays are crucial for understanding the compound's interaction with cellular components and its downstream effects. For instance, enzyme inhibition assays can be used to determine the compound's effect on specific enzymes like cyclooxygenase-2 (COX-2), a key player in the inflammatory response. Furthermore, protein binding studies are utilized to quantify the affinity of the compound for transcription factors such as NF-κB or AP-1, which are central to the regulation of inflammatory gene expression. Transcriptomic profiling techniques, like RNA-seq, can identify the broader impact on downstream pathways in cells treated with the compound.

Table 1: Methodologies in Cell-Based Assays for Mechanistic Analysis

Assay Type Target/Pathway Objective
Enzyme Inhibition Assays COX-2 (cyclooxygenase-2) Calculate IC₅₀ values via dose-response curves to quantify inhibitory potency.
Protein Binding Studies NF-κB or AP-1 transcription factors Quantify binding affinity using techniques like Surface Plasmon Resonance (SPR).

Structure-Activity Relationship (SAR) Studies for Biological Impact

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of this compound and its derivatives. These studies involve systematically modifying the chemical structure of the molecule and assessing how these changes affect its biological impact, such as cytotoxicity or enzyme inhibition. A systematic approach to SAR allows researchers to identify the key chemical features responsible for the compound's activity and to design more potent and selective analogs.

Key strategies for SAR studies on this compound include:

Side-Chain Variations: Modifying the oxobutanoate ester side-chain by substituting it with other functional groups like amides or different ketones. These changes can influence the compound's metabolic stability and interaction with biological targets.

High-throughput screening (HTS) methodologies can be integrated with these synthetic modifications to rapidly evaluate a large library of analogs and determine key metrics such as IC₅₀ values against specific cellular targets.

Table 2: Proposed Modifications for SAR Studies

Modification Area Proposed Change Rationale
Naphthalene Core Replace methoxy group with halogens (-Cl, -F) or alkyl chains. Assess the effects of electronic and steric properties on cytotoxicity and target binding.

Investigation of Molecular Mechanisms of Action

The biological effects of this compound are attributed to its interaction with specific molecular targets. A key aspect of its mechanism of action involves the potential to form reversible covalent bonds with nucleophilic sites, such as cysteine residues, on proteins. smolecule.com This type of interaction can influence the activity of target proteins, thereby modulating cellular pathways. smolecule.com

The compound's ability to modulate pathways related to oxidative stress and inflammation is a central feature of its molecular mechanism. smolecule.com By interacting with key proteins in these pathways, it can interfere with cellular processes that lead to inflammation. For example, it has demonstrated the ability to decrease the production of pro-inflammatory cytokines in cellular models, pointing to a direct impact on inflammatory signaling cascades. The specific enzymes and receptor targets can vary depending on the biological context, and ongoing research aims to precisely identify these molecular partners.

Potential in Catalysis

While this compound is a valuable building block in the synthesis of more complex molecules, its direct application as a catalyst is not documented in the available research. Its synthesis involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification of the parent carboxylic acid with methanol. smolecule.com However, this describes its formation via a catalyzed reaction, not its function as a catalyst itself. The chemical structure, featuring ketone and ester functional groups, suggests a potential for reactivity, but there is currently no evidence to support a role in catalysis. smolecule.com

Advanced Analytical and Spectroscopic Methodologies in Researching Methyl 4 4 Methoxynaphthalen 1 Yl 4 Oxobutanoate

High-Resolution Mass Spectrometry in Elucidating Complex Reaction Products of Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound and its related reaction products. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of a molecule.

The synthesis of the target compound, often via a Friedel-Crafts acylation of 1-methoxynaphthalene (B125815), can yield various isomers and byproducts. niscpr.res.in HRMS is critical in distinguishing the desired product from these closely related structures. The calculated monoisotopic mass of this compound (C₁₆H₁₆O₄) is 272.104859 g/mol . epa.gov HRMS analysis would confirm this exact mass, ruling out other potential formulas.

In reaction monitoring, HRMS can identify intermediates and side-products, such as products from acylation at different positions on the naphthalene (B1677914) ring or products of incomplete reaction. The fragmentation patterns observed in HRMS/MS experiments provide further structural information, confirming the connectivity of the methoxynaphthalene core and the methyl butanoate side chain.

Table 1: Illustrative HRMS Fragmentation Data for this compound

m/z (Observed)FormulaFragment Ion Description
273.1121[C₁₆H₁₇O₄]⁺Protonated molecular ion [M+H]⁺
241.0865[C₁₅H₁₃O₃]⁺Loss of methanol (B129727) (-CH₃OH) from the ester
213.0916[C₁₄H₁₃O₂]⁺Loss of the carboxyl methyl group and carbon monoxide (-COOCH₃, -CO)
185.0654[C₁₂H₉O₂]⁺Naphthoyl cation fragment with methoxy (B1213986) group
171.0861[C₁₁H₁₁O]⁺4-methoxynaphthalen-1-yl cation

Note: This table is illustrative of expected fragments based on the compound's structure. Actual observed masses may vary slightly.

Advanced NMR Spectroscopy for Structural Dynamics and Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound in solution. One-dimensional ¹H and ¹³C NMR spectra confirm the presence of all key functional groups.

¹H NMR: Reveals signals for the aromatic protons on the naphthalene ring, the methylene (B1212753) protons of the butanoate chain, the methoxy group protons, and the methyl ester protons.

¹³C NMR: Shows distinct resonances for the carbonyl carbons (ketone and ester), the aromatic carbons, the methylene carbons, and the methoxy and methyl carbons. The ketone carbonyl typically resonates around 197-200 ppm, while the ester carbonyl appears around 173 ppm. niscpr.res.in

Advanced two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the precise connectivity of atoms within the molecule, confirming the substitution pattern on the naphthalene ring.

Isotopic labeling studies, while not commonly reported for this specific molecule, represent a powerful advanced application of NMR. researchgate.netnih.gov By selectively incorporating isotopes such as ¹³C or ²H (deuterium) at specific positions, researchers can trace metabolic pathways or elucidate reaction mechanisms. For instance, labeling the methyl group of the ester or the methoxy group would allow for the tracking of these specific moieties in further chemical transformations. nih.gov Such labeling is particularly useful in studying the structural dynamics of how the molecule might interact with larger biological macromolecules. researchgate.netnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Ketone)~198.5
C=O (Ester)~173.2
Naphthalene C-O~158.0
Naphthalene Quaternary Carbons~125-135
Naphthalene CH Carbons~105-130
-OCH₃ (Methoxy)~55.6
-OCH₃ (Ester)~51.8
-CH₂- (next to ketone)~33.5
-CH₂- (next to ester)~28.9

Note: These are predicted values; actual experimental values can vary based on solvent and other conditions.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's constitution and conformation.

While a specific crystal structure for this compound is not widely published, analysis of closely related naphthalene derivatives reveals key structural features. scilit.comresearchgate.netmdpi.com Such an analysis would confirm the planarity of the naphthalene ring system and determine the orientation of the butanoate side chain relative to the ring. The crystal packing arrangement, governed by intermolecular forces like van der Waals interactions and potential weak C-H···O hydrogen bonds, would also be elucidated. This information is crucial for understanding the solid-state properties of the material.

Table 3: Representative Crystallographic Data for a Naphthalene Derivative

ParameterValue (for a related structure)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.4253
b (Å)6.0417
c (Å)14.9373
β (°)92.718
Volume (ų)1029.94
Z (molecules/unit cell)2

Data from a representative naphthalen-1-yl derivative to illustrate typical parameters. researchgate.net

Chromatographic and Separation Science Techniques in Purity Assessment and Isolation

Chromatographic techniques are essential for both the isolation and purity assessment of this compound. Following synthesis, crude reaction mixtures are typically purified using column chromatography. tamu.edu

For purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.

HPLC: A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, can effectively separate the target compound from starting materials and byproducts. A UV detector is used for detection, leveraging the strong UV absorbance of the naphthalene chromophore. The purity is determined by integrating the peak area of the product relative to the total area of all peaks.

GC: For volatile compounds, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also a powerful tool for assessing purity.

These techniques are crucial for ensuring that the compound used in further studies is of a high and known purity, which is critical for the reliability of experimental results. researchgate.net

Application of Spectrophotometric Methods for Quantitative Analysis in Reaction Studies

UV-Visible spectrophotometry is a straightforward and effective method for the quantitative analysis of this compound, particularly for monitoring reaction kinetics or determining concentrations in solutions. libretexts.orgavantes.com The naphthalene ring system is a strong chromophore, exhibiting characteristic π-π* electronic transitions that result in significant UV absorbance. jove.com

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. repligen.com By preparing a calibration curve using standards of known concentration, the concentration of the target compound in an unknown sample can be accurately determined. libretexts.org This method is valuable for tracking the formation of the product during a synthesis or its consumption in a subsequent reaction, by monitoring the change in absorbance at a specific wavelength (λ_max) over time. avantes.com

Future Perspectives and Unaddressed Research Questions for Methyl 4 4 Methoxynaphthalen 1 Yl 4 Oxobutanoate

Emerging Synthetic Paradigms for Enhanced Efficiency

The conventional synthesis of Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate typically involves a Friedel-Crafts acylation of 1-methoxynaphthalene (B125815) with succinic anhydride, followed by esterification. While effective, this pathway presents opportunities for significant improvement in efficiency, safety, and environmental impact. Future research should focus on adopting modern synthetic technologies.

Continuous Flow Synthesis: Transitioning the traditional batch processes to a continuous flow system could offer substantial advantages. acs.org Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved safety by minimizing the volume of hazardous reagents at any given time, and easier scalability. acs.orgnih.gov For instance, the initial Friedel-Crafts acylation, often catalyzed by Lewis acids like AlCl₃, could be performed in a packed-bed reactor containing a heterogeneous catalyst, simplifying purification and catalyst recycling. rsc.org

Advanced Catalysis: The development and application of novel catalytic systems represent a major frontier.

Heterogeneous Catalysts: Replacing homogeneous Lewis acids in the acylation step with solid acid catalysts (e.g., zeolites, montmorillonite (B579905) clays) could mitigate the environmental issues associated with catalyst waste and quenching procedures. rsc.org

Photocatalysis: Visible-light photocatalysis could offer a green alternative for activating the naphthalene (B1677914) core or for subsequent functionalization steps, operating under mild conditions. ekb.egekb.eg

Sonocatalysis: The use of ultrasonic irradiation has been shown to shorten reaction times and increase yields in the synthesis of the related drug, Nabumetone, suggesting its potential applicability for optimizing the formation of this key intermediate. researchgate.net

Green Chemistry Approaches: A paradigm shift towards more environmentally benign methods is crucial. This includes exploring solvent-free reactions or the use of greener solvents. Hydrothermal synthesis, using high-temperature water as the reaction medium, has proven effective for creating other naphthalene derivatives and could be investigated for this process. rsc.org

Table 1: Potential Improvements in Synthesis
Synthetic ParadigmProjected AdvantageResearch Focus
Continuous Flow ChemistryEnhanced safety, scalability, and process controlDevelopment of integrated flow reactors for acylation and esterification steps.
Heterogeneous CatalysisSimplified purification, catalyst reusability, reduced wasteScreening of solid acid catalysts (zeolites, clays) for the Friedel-Crafts acylation.
SonocatalysisReduced reaction times and potentially higher yieldsInvestigating the effect of ultrasonic irradiation on reaction kinetics and efficiency.
Green Solvents/Hydrothermal SynthesisMinimized environmental impactExploring water or other green solvents as the reaction medium under elevated temperature and pressure.

Untapped Reactivity Profiles and Novel Transformations

The molecule contains three key functional regions ripe for exploration: the electron-rich naphthalene ring, the ketone, and the methyl ester. Research into the unique reactivity of this γ-keto ester could unlock pathways to novel molecular scaffolds. nih.govacs.orgtandfonline.com

C-H Functionalization: The naphthalene ring possesses several C-H bonds that could be selectively functionalized using modern transition-metal catalysis. This would bypass traditional electrophilic substitution routes, which can have regioselectivity issues, and allow for the direct installation of new groups (e.g., aryl, alkyl, amino) to generate a library of novel derivatives. chemistryviews.org

Photochemical Reactions: The polycyclic aromatic hydrocarbon (PAH) core makes the molecule an excellent candidate for photocatalysis. ekb.egacs.org Irradiation with light in the presence of a suitable catalyst could induce novel cycloadditions, or facilitate redox reactions at the ketone or naphthalene ring, leading to complex polycyclic structures not accessible through thermal methods. mdpi.com

Tandem/Domino Reactions: The proximate ketone and ester functionalities could be leveraged in tandem or domino reactions. For example, a reductive amination at the ketone followed by intramolecular cyclization with the ester could provide a direct route to novel nitrogen-containing heterocyclic compounds, a privileged scaffold in medicinal chemistry.

Asymmetric Transformations: The prochiral ketone offers a prime target for asymmetric synthesis. Catalytic asymmetric hydrogenation or transfer hydrogenation could yield chiral alcohols with high enantiomeric excess. These chiral building blocks could serve as precursors for stereochemically complex molecules with potentially new biological activities.

Expansion into New Areas of Biological or Material Science Applications

While its role as a Nabumetone precursor is established, the intrinsic properties of this compound suggest its potential utility in diverse fields.

Material Science:

Organic Electronics: Naphthalene derivatives are widely studied for their applications as organic semiconductors in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). gatech.edunih.govrsc.org The extended π-system of the naphthalene core provides a basis for charge transport. rsc.org The keto-ester side chain could be modified to tune solubility, film morphology, and electronic properties. Polymerization, via this side chain, could lead to novel semiconducting polymers.

Fluorescent Probes: The naphthalene moiety is a classic fluorophore. nih.gov The compound's fluorescence properties have not been characterized. It is plausible that it, or a simple derivative, could function as a fluorescent probe for detecting specific analytes or for imaging in biological systems. The keto-ester portion could be functionalized to act as a recognition site for specific ions or biomolecules, leading to a change in fluorescence upon binding.

Biological Applications:

New Therapeutic Areas: The structural similarity to other biologically active compounds suggests that the molecule itself, or its derivatives, may have activities beyond inflammation. The pyrazoline derivatives of Nabumetone have shown anti-cancer and anti-bacterial activity. eprajournals.com Screening a library of derivatives based on the this compound scaffold against a wide range of biological targets (e.g., kinases, proteases, GPCRs) could uncover entirely new therapeutic applications.

Agrochemicals: The naphthalene ring is present in some agrochemicals. Investigating the herbicidal, fungicidal, or insecticidal properties of this compound and its derivatives could open a new avenue for research and development.

Development of Advanced Computational Models for Predictive Analysis

Computational chemistry provides powerful tools to guide and accelerate experimental research, saving time and resources. For this specific molecule, several computational approaches could be particularly insightful.

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's geometric and electronic structure, vibrational spectra, and reactivity. ssrn.comresearchgate.net This can help elucidate reaction mechanisms for both known and novel transformations. Time-Dependent DFT (TD-DFT) can predict the UV-visible absorption and fluorescence spectra, guiding the development of the molecule as a potential fluorophore or material for organic electronics. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): If a library of derivatives is synthesized and tested for a specific biological activity, QSAR models can be developed. nih.gov These models create a statistical correlation between chemical structure and biological activity, allowing for the prediction of the activity of yet-unsynthesized compounds. nih.gov This would enable the rational design of more potent analogues.

Molecular Dynamics (MD) and Docking: To explore new biological targets, molecular docking can be used to predict how the molecule might bind to the active sites of various proteins. Subsequent MD simulations can then assess the stability of these predicted binding poses and provide insight into the dynamics of the interaction, helping to prioritize experimental screening efforts. nih.gov

Table 2: Proposed Computational Studies
Computational MethodResearch Question AddressedExpected Outcome
DFT/TD-DFTWhat are the molecule's electronic and photophysical properties?Prediction of reactivity sites, HOMO-LUMO gap, and fluorescence properties.
QSARWhich structural features are key for a given biological activity?A predictive model to design new derivatives with enhanced potency.
Molecular Docking & MDWhat other biological macromolecules might this compound interact with?A prioritized list of potential new protein targets for experimental validation.

Bridging Research Gaps and Collaborative Opportunities

The full potential of this compound remains largely unexplored. Bridging the existing research gaps requires a multidisciplinary and collaborative approach.

Key Research Gaps:

Lack of Efficient and Green Synthesis: The reliance on classical, and often inefficient, synthetic methods is a major barrier.

Uncharacterized Reactivity: The molecule's potential in modern organic transformations like C-H activation and photocatalysis is completely unknown.

Unexplored Physical Properties: Fundamental properties, such as its photophysical characteristics and solid-state electronic properties, have not been investigated.

Limited Biological Screening: Its biological activity profile beyond being a simple precursor has not been explored systematically.

Collaborative Opportunities:

Synthetic and Process Chemists: Collaboration is needed to develop and optimize efficient, scalable, and sustainable synthetic routes, potentially incorporating flow chemistry.

Materials Scientists and Physicists: Partnerships are essential to characterize the photophysical and electronic properties of the compound and its derivatives and to fabricate and test prototype electronic devices.

Pharmacologists and Biologists: Working together, medicinal chemists and biologists can design, synthesize, and screen libraries of derivatives to identify new lead compounds for various diseases.

Computational and Theoretical Chemists: Close interaction with experimental groups will be vital for building predictive models that can rationalize results and guide future research directions effectively.

Q & A

Q. What are the established synthetic pathways for Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate, and what factors affect their efficiency?

  • Methodological Answer: The compound is synthesized via multi-step routes, often starting with functionalization of the naphthalene core. A common approach involves bromination of 4-methoxynaphthalene derivatives followed by coupling with methyl 4-oxobutanoate precursors. Key steps include:
  • Esterification: Using concentrated sulfuric acid as a catalyst for reflux reactions between naphthalen-1-yl-4-oxobutanoic acid and methanol (yield >85%) .
  • Substitution Reactions: Brominated intermediates (e.g., 4-bromo-2-methylphenol) are reacted with acylating agents to introduce the oxobutanoate chain .
  • Optimization: Reaction efficiency depends on temperature (60–100°C), solvent polarity (e.g., dichloromethane for nucleophilic substitutions), and catalyst choice (e.g., palladium catalysts for cross-couplings) .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers observe?

  • Methodological Answer:
  • 1H/13C NMR: The methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm (¹H) and ~55 ppm (¹³C). The carbonyl (C=O) of the oxobutanoate group resonates at ~170 ppm (¹³C) .
  • IR Spectroscopy: Strong absorbance at ~1720 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O of methoxy) .
  • Mass Spectrometry (MS): Molecular ion peak [M+H]+ at m/z 284.3 (calculated for C₁₆H₁₆O₄) with fragmentation patterns indicating loss of COOCH₃ (44 Da) .

Q. How should this compound be stored to maintain stability, and what solvents are optimal for its dissolution?

  • Methodological Answer:
  • Storage: Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .
  • Solubility: Moderately soluble in chloroform and methanol (1.1–1.5 g/100 mL at 25°C), making these ideal for reaction setups. Avoid aqueous buffers due to poor solubility .

Q. What are the primary chemical reactivity patterns of this compound, particularly at the carbonyl group?

  • Methodological Answer: The electrophilic carbonyl group undergoes:
  • Nucleophilic Attack: Reacts with amines (e.g., hydrazine) to form hydrazones, useful for derivatization .
  • Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, altering bioactivity .
  • Condensation Reactions: Forms Schiff bases with aldehydes under acidic conditions .

Q. How does the methoxy group on the naphthalene ring influence the compound’s physical properties compared to non-substituted analogs?

  • Methodological Answer: The methoxy group enhances:
  • Solubility: Increases polarity, improving solubility in polar aprotic solvents (e.g., DMSO) by ~30% compared to non-methoxy analogs .
  • Reactivity: Electron-donating effects stabilize intermediates during nucleophilic substitutions, improving reaction yields .

Advanced Research Questions

Q. What experimental approaches are used to elucidate the molecular targets of this compound in anti-inflammatory or anti-cancer studies?

  • Methodological Answer:
  • Enzyme Inhibition Assays: Test inhibition of COX-2 (cyclooxygenase-2) using fluorometric kits, with IC₅₀ calculations via dose-response curves .
  • Protein Binding Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to NF-κB or AP-1 transcription factors .
  • Transcriptomic Profiling: RNA-seq identifies downstream pathways (e.g., IL-2/IL-8 suppression) in cancer cell lines treated with the compound .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound’s derivatives?

  • Methodological Answer:
  • Core Modifications: Replace the methoxy group with halogens (e.g., -Cl) or alkyl chains to assess effects on cytotoxicity .
  • Side-Chain Variations: Substitute the oxobutanoate ester with amides or ketones to alter metabolic stability .
  • High-Throughput Screening (HTS): Use parallel synthesis to generate 50–100 analogs, followed by IC₅₀ determination against cancer cell lines (e.g., MCF-7) .

Q. What computational chemistry techniques predict the interaction mechanisms between this compound and biological targets like COX-2?

  • Methodological Answer:
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding poses within COX-2’s active site, prioritizing hydrogen bonds with Arg120 and Tyr355 .
  • MD Simulations: GROMACS assesses binding stability over 100-ns trajectories, calculating root-mean-square deviation (RMSD) <2.0 Å for stable complexes .
  • QSAR Modeling: CoMFA/CoMSIA correlates substituent electronegativity with anti-inflammatory activity (R² >0.8) .

Q. How do variations in assay conditions contribute to contradictory findings in the compound’s reported antimicrobial efficacy?

  • Methodological Answer: Discrepancies arise from:
  • Strain Specificity: Activity against S. aureus (MIC 8 µg/mL) but not E. coli due to membrane permeability differences .
  • Culture Media: Cation-adjusted Mueller-Hinton broth vs. RPMI-1640 alter compound solubility and bioavailability .
  • Endpoint Criteria: Varying incubation times (18–24 hrs) affect MIC/MBC determinations .

Q. What strategies are effective in scaling up synthesis while maintaining enantiomeric purity for pharmacological applications?

  • Methodological Answer:
  • Continuous Flow Reactors: Improve reproducibility (purity >98%) by controlling residence time and temperature .
  • Chiral Chromatography: Use amylose-based columns (e.g., Chiralpak AD-H) for gram-scale separations .
  • Catalyst Optimization: Employ asymmetric hydrogenation with Ru-BINAP catalysts to reduce racemization .

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Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate
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Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.